2-propyl-1H-Pyrrol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-1H-Pyrrol-1-amine is a heterocyclic organic compound that features a pyrrole ring substituted with a propyl group and an amine group. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
Van Leusen Pyrrole Synthesis: This method uses tosylmethyl isocyanides (TosMICs) and electron-deficient compounds in a [3+2] cycloaddition reaction.
Industrial Production Methods:
- Industrial production often involves the Paal-Knorr synthesis due to its simplicity and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure optimal yields.
Types of Reactions:
Oxidation: Pyrrole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: Pyrrole derivatives can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfur trioxide-pyridine complex).
Major Products:
- Oxidation can lead to the formation of pyrrole-2-carboxylic acid.
- Reduction can yield pyrrolidine derivatives.
- Substitution reactions can produce halogenated, nitrated, or sulfonated pyrrole derivatives .
Scientific Research Applications
2-Propyl-1H-Pyrrol-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-propyl-1H-Pyrrol-1-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and microbial inhibition.
Comparison with Similar Compounds
Pyrrole: The parent compound, known for its biological activities and presence in natural products.
2,5-Dimethylpyrrole: Another derivative with similar biological activities.
1-Methylpyrrole: Known for its use in the synthesis of pharmaceuticals and other bioactive compounds.
Uniqueness:
Properties
CAS No. |
126356-15-8 |
---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-propylpyrrol-1-amine |
InChI |
InChI=1S/C7H12N2/c1-2-4-7-5-3-6-9(7)8/h3,5-6H,2,4,8H2,1H3 |
InChI Key |
WYDCFWJOKYQAIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CN1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.